molecular formula C11H13NO4 B1460857 (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol CAS No. 1039912-92-9

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol

Cat. No.: B1460857
CAS No.: 1039912-92-9
M. Wt: 223.22 g/mol
InChI Key: GGPFYOMQBVHQIE-UHFFFAOYSA-N
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Description

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a nitro group, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a cyclopropylmethoxy-substituted benzene derivative, followed by reduction and subsequent functional group transformations to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and Lewis acids.

Major Products

    Oxidation: (4-Cyclopropylmethoxy-3-nitrophenyl)aldehyde or (4-Cyclopropylmethoxy-3-nitrophenyl)carboxylic acid.

    Reduction: (4-Cyclopropylmethoxy-3-aminophenyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the reaction conditions.

Scientific Research Applications

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropylmethoxy-3-nitrophenyl)ethanone
  • (4-Cyclopropylmethoxy-3-nitrophenyl)prop-2-enoic acid

Uniqueness

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-3-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFYOMQBVHQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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